molecular formula C9H15F2NO2 B13620659 (R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid

(R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid

Cat. No.: B13620659
M. Wt: 207.22 g/mol
InChI Key: LXHJNUVCXGOEQF-SSDOTTSWSA-N
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Description

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a difluorocyclohexyl group

Preparation Methods

The synthesis of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and fluorinating agents.

    Fluorination: The cyclohexanone is subjected to fluorination to introduce the difluoro groups. This step often employs reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: The fluorinated cyclohexanone is then converted to the corresponding amine through reductive amination using reagents like sodium cyanoborohydride.

    Coupling: The final step involves coupling the amine with a protected amino acid derivative, followed by deprotection to yield the target compound.

Chemical Reactions Analysis

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential building block for designing novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: It is used in studies to understand the role of fluorinated amino acids in protein structure and function.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid can be compared with other similar compounds:

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid

InChI

InChI=1S/C9H15F2NO2/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7H,1-5,12H2,(H,13,14)/t7-/m1/s1

InChI Key

LXHJNUVCXGOEQF-SSDOTTSWSA-N

Isomeric SMILES

C1CC(CCC1C[C@H](C(=O)O)N)(F)F

Canonical SMILES

C1CC(CCC1CC(C(=O)O)N)(F)F

Origin of Product

United States

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